

# Physical and chemical properties of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

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## Compound of Interest

Compound Name: Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

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## An In-depth Technical Guide to Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 5-hydroxy-1H-indole-3-carboxylate** is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its indole scaffold, functionalized with both a hydroxyl group and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data for characterization.

### Physical and Chemical Properties

**Methyl 5-hydroxy-1H-indole-3-carboxylate** is a solid at room temperature. Its core structure consists of a bicyclic indole ring system, with a hydroxyl group at the C5 position and a methyl carboxylate group at the C3 position. These functional groups are key to its chemical reactivity and solubility characteristics.

### Physical Properties

A summary of the key physical properties of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	191.18 g/mol	[1]
Appearance	Solid	
Monoisotopic Mass	191.058243149 Da	[1]
Storage Temperature	Refrigerator	

## Chemical Properties

The chemical reactivity of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is dictated by its indole nucleus and its functional groups. The indole N-H is weakly acidic and can be deprotonated or alkylated. The electron-rich aromatic ring is susceptible to electrophilic substitution. The hydroxyl group can undergo O-alkylation or acylation, and the methyl ester can be hydrolyzed or converted to other functional groups such as amides or hydrazides.

## Spectroscopic Data

Accurate characterization of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is crucial for its use in synthesis and drug discovery. The following tables summarize its key spectroscopic features.

### <sup>13</sup>C NMR Spectroscopy

Feature	Description
Copyright	© 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved.[1]
Availability	Spectral data is available through PubChem.[1]

## Mass Spectrometry

Feature	Description
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument	Finningan MAT TSQ-7000
Source of Spectrum	ARK-2007-230-3
Copyright	© 2020-2025 John Wiley & Sons, Inc. All Rights Reserved.[1]
Predicted Collision Cross Section (CCS) Values	[M+H] <sup>+</sup> : 137.4 Å <sup>2</sup> , [M+Na] <sup>+</sup> : 147.7 Å <sup>2</sup> , [M-H] <sup>-</sup> : 139.1 Å <sup>2</sup>

## Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis, purification, and analysis of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate**.

## Synthesis via Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful and widely used method for the preparation of 5-hydroxyindole derivatives.[2][3][4][5] It involves the condensation of a 1,4-benzoquinone with a  $\beta$ -aminocrotonic ester.[2]

Materials:

- p-Benzoquinone
- Methyl 3-aminocrotonate
- Ethyl acetate
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Dissolution: Dissolve p-benzoquinone (1.0 equivalent) in ethyl acetate in a round-bottom flask.[2]
- Addition of Enamine: With vigorous stirring at room temperature, slowly add a solution of methyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate.[2]
- Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[2]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield the pure **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate**. [2]

## Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6] The choice of solvent is critical for successful purification.[7]

Materials:

- Crude **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate**
- Recrystallization solvent (e.g., ethanol, ethanol/water mixture, toluene)[7]
- Erlenmeyer flask

- Hot plate
- Ice bath

Procedure:

- **Dissolution:** Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[\[6\]](#)
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot filtration to remove them.[\[6\]](#)
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[\[7\]](#)
- **Collection of Crystals:** Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[\[7\]](#)
- **Drying:** Dry the purified crystals in a vacuum oven.

## Spectroscopic Analysis

General procedures for obtaining spectroscopic data are outlined below.

### 3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube.[\[8\]](#)
- **Data Acquisition:** Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer. Use standard pulse programs for 1D and 2D experiments like COSY, HSQC, and HMBC for full structural elucidation.[\[8\]](#)

### 3.3.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

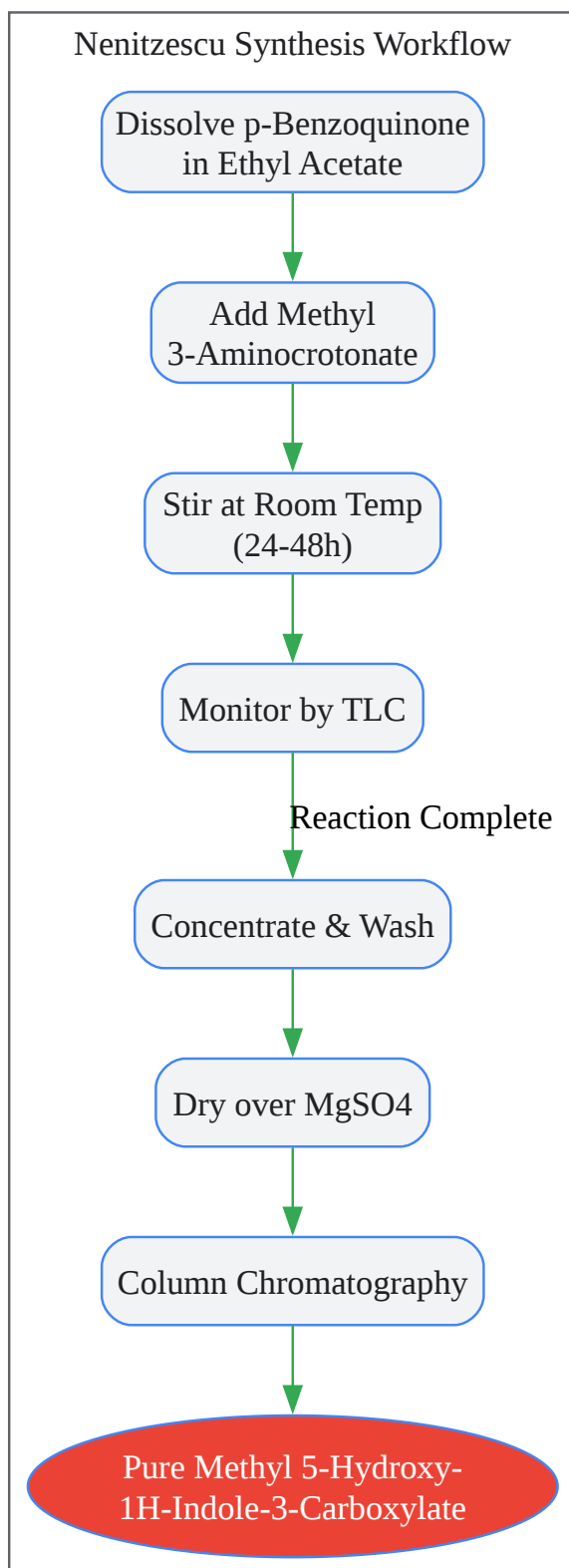
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[9]

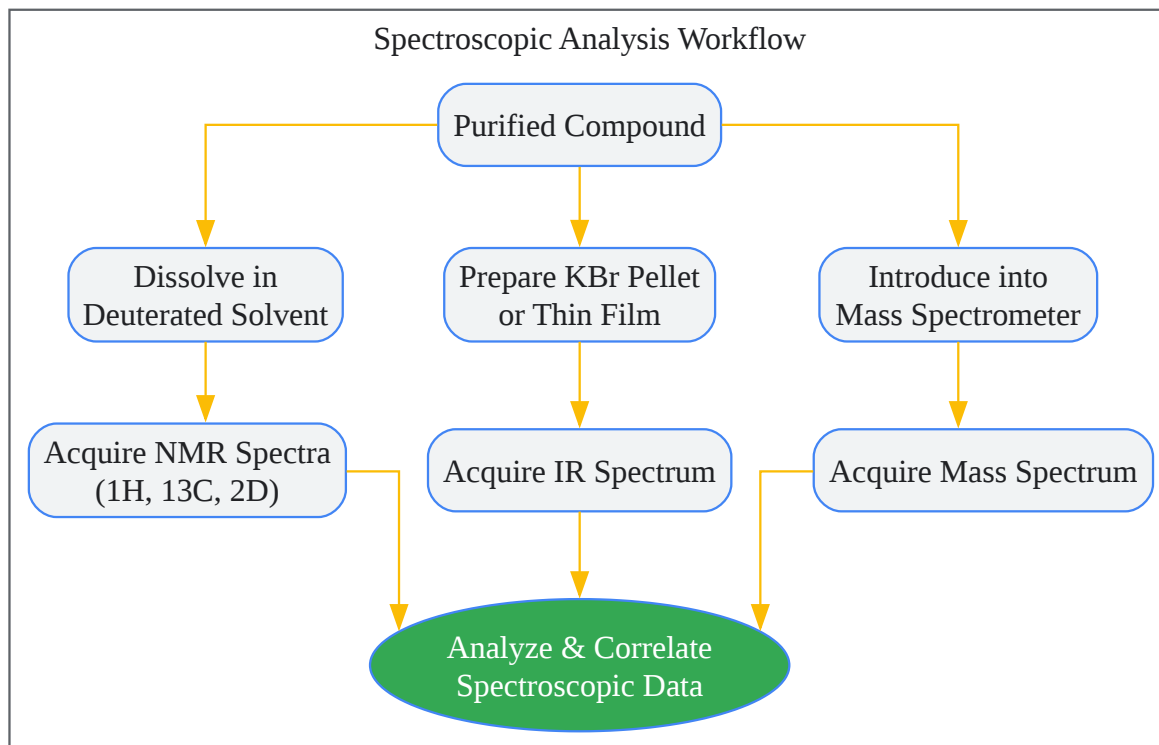
### 3.3.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[10]
- Data Acquisition: Acquire the mass spectrum, which will provide information about the molecular weight and fragmentation pattern of the compound.

## Visualizations

Diagrams illustrating key workflows are provided below to enhance understanding.





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